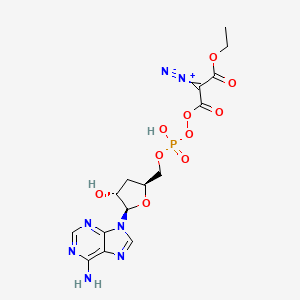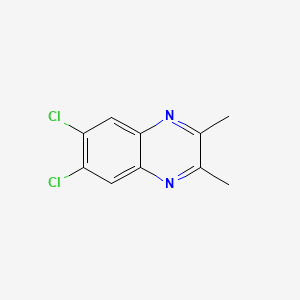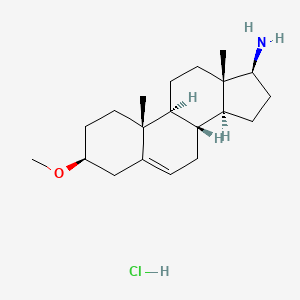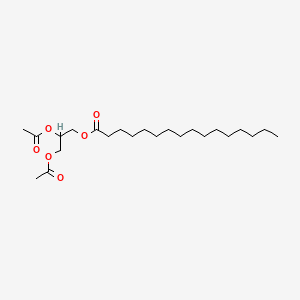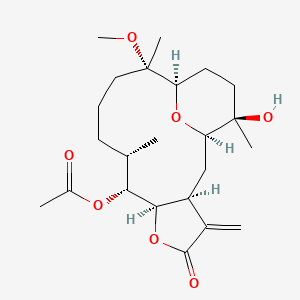
Uprolide G acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uprolide G acetate is a natural product found in Eunicea mammosa with data available.
Scientific Research Applications
1. Clinical Applications in Various Disorders
Uprolide G acetate, also known as leuprolide acetate, is a synthetic nonapeptide and a potent gonadotropin-releasing hormone receptor (GnRHR) agonist with diverse clinical applications. It is used in the treatment of conditions like prostate cancer, endometriosis, uterine fibroids, central precocious puberty, and in vitro fertilization techniques. The drug's mechanism involves suppressing the secretion of luteinizing hormone and follicle-stimulating hormone, which subsequently reduces gonadal sex steroid production. Interestingly, leuprolide acetate is being tested for treating Alzheimer's disease, polycystic ovary syndrome, functional bowel disease, short stature, premenstrual syndrome, and as a contraceptive alternative. The discovery of GnRHR expression in non-reproductive tissues, including the human brain, indicates that GnRH analogs like leuprolide acetate could have direct effects on tissue function beyond the reproductive system (Wilson, Meethal, Bowen, & Atwood, 2007).
2. Molecular Structure and Synthesis
The molecular structure of the cytotoxic cembranolide uprolide G acetate (UGA) was revised based on comprehensive NMR data analysis and chemical synthesis. This revision is significant for understanding the compound's properties and potential applications. The synthesis involved key steps like Achmatowicz rearrangement, ring-closing metathesis, and Sharpless asymmetric dihydroxylation, highlighting the intricate process involved in defining UGA's structure (Zhu & Tong, 2015).
3. Therapeutic Effects and Clinical Research
Leuprolide acetate has been explored for its therapeutic effects in various conditions. For instance, its use in the treatment of central precocious puberty has been studied with a focus on its effects on bone mineral density and vitamin D levels. This research is crucial in understanding the broader impact of the drug on endocrine systems (Kaya, Çayır, Turan, & Ozkan, 2015). Additionally, leuprolide acetate's potential in managing sexual disorders, specifically in sexual offenders with paraphilic disorders, was evaluated, offering insights into its impact on psychiatric conditions (Choi et al., 2018).
4. Drug Delivery and Formulation
Research on leuprolide acetate's delivery and formulation is significant. Studies on injectable in situ forming implants for controlled release of the drug for prostate cancer treatment highlight advancements in drug delivery systems. These studies aim for sustained drug release over extended periods with minimal burst release, crucial for effective therapy (Enayati, Mobedi, Hojjati-Emami, Mirzadeh, & Jafari-Nodoushan, 2017).
properties
CAS RN |
169217-46-3 |
|---|---|
Product Name |
Uprolide G acetate |
Molecular Formula |
C23H36O7 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(1R,3S,7R,8R,9S,13S,14R,17R)-17-hydroxy-13-methoxy-9,13,17-trimethyl-4-methylidene-5-oxo-6,18-dioxatricyclo[12.3.1.03,7]octadecan-8-yl] acetate |
InChI |
InChI=1S/C23H36O7/c1-13-8-7-10-23(5,27-6)17-9-11-22(4,26)18(29-17)12-16-14(2)21(25)30-20(16)19(13)28-15(3)24/h13,16-20,26H,2,7-12H2,1,3-6H3/t13-,16-,17+,18+,19+,20+,22+,23-/m0/s1 |
InChI Key |
OYCUGQTVFXWKPE-XVYUCDIRSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@]([C@H]2CC[C@@]([C@H](O2)C[C@@H]3[C@H]([C@@H]1OC(=O)C)OC(=O)C3=C)(C)O)(C)OC |
SMILES |
CC1CCCC(C2CCC(C(O2)CC3C(C1OC(=O)C)OC(=O)C3=C)(C)O)(C)OC |
Canonical SMILES |
CC1CCCC(C2CCC(C(O2)CC3C(C1OC(=O)C)OC(=O)C3=C)(C)O)(C)OC |
synonyms |
uprolide G uprolide G acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




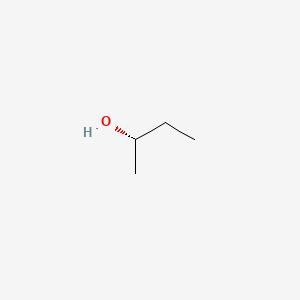
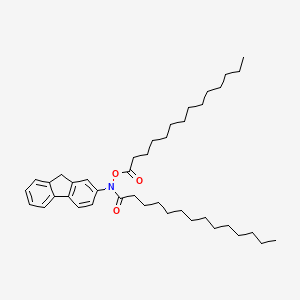

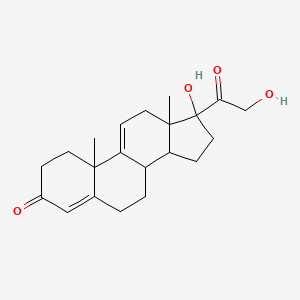
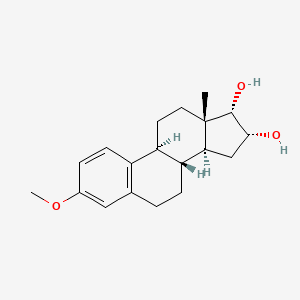
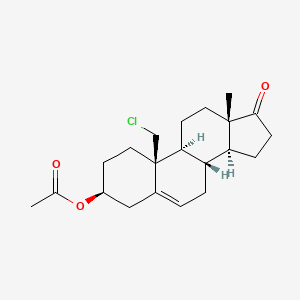
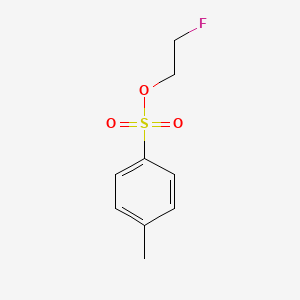

![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidin-2-one](/img/structure/B1210357.png)
